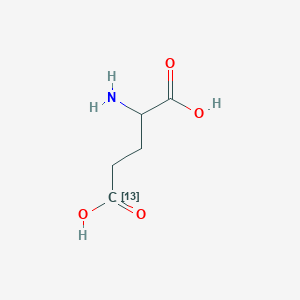
Triethyl-d15-amine
Vue d'ensemble
Description
Triethyl-d15-amine, also known as Tris(pentadeuteroethyl)amine, is a deuterated compound with the molecular formula (C2D5)3N. It is a derivative of triethylamine where all hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
Applications De Recherche Scientifique
Triethyl-d15-amine is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a deuterated internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the development of new materials and catalysts
Mécanisme D'action
Target of Action
Triethyl-d15-amine is a nitrogen-containing organic compound composed of three ethyl groups and one D15 isotope deuterium atom . It is primarily used as a catalyst and solvent in organic synthesis reactions . .
Mode of Action
This compound interacts with its targets primarily through its nitrogen atom, which can form bonds with various other atoms in a chemical reaction. This allows it to act as a catalyst, speeding up the reaction without being consumed in the process .
Biochemical Pathways
This compound is involved in various organic synthesis reactions. For instance, it is used in one-pot reactions with triethyl orthoformate and amines, serving as an efficient reagent for carrying out two-, three-, or four-component organic reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, the temperature, and the pH of the environment can all affect its catalytic activity . Furthermore, as an organic compound, this compound may be sensitive to light, heat, and moisture, and should therefore be stored appropriately to maintain its stability .
Analyse Biochimique
Biochemical Properties
Triethyl-d15-amine is a highly reactive compound due to its sterically exposed nitrogen atoms . It is prepared by the alkylation of ammonia with ethanol
Cellular Effects
Tertiary amines, a group to which this compound belongs, have been associated with disturbances in vision and systemic health effects . These effects are transient but may increase the risk of accidents and injuries in certain settings .
Molecular Mechanism
It is known that tertiary amines like this compound are reactive due to their caged structure and sterically exposed nitrogen atoms
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 88.8°C and a melting point of -115°C
Dosage Effects in Animal Models
It is known that tertiary amines can cause disturbances in vision and systemic health effects
Metabolic Pathways
N-dealkylation of amines is an important in vivo metabolic pathway in the metabolism of xenobiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethyl-d15-amine can be synthesized through the deuteration of triethylamine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of triethylamine with deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient hydrogen-deuterium exchange .
Analyse Des Réactions Chimiques
Types of Reactions: Triethyl-d15-amine undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form secondary and primary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; reactions are usually conducted in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Triethylamine N-oxide.
Reduction: Secondary and primary amines.
Substitution: Various substituted amines depending on the reactants used.
Comparaison Avec Des Composés Similaires
Triethylamine: The non-deuterated counterpart, commonly used in organic synthesis and as a base in chemical reactions.
Trimethyl-d-amine: Another deuterated amine with similar applications in NMR spectroscopy and analytical chemistry.
Diethylamine: A related compound with two ethyl groups, used in similar chemical reactions but with different reactivity and applications
Uniqueness: Triethyl-d15-amine is unique due to its complete deuteration, which makes it particularly valuable in isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-deuterated compounds .
Propriétés
IUPAC Name |
1,1,2,2,2-pentadeuterio-N,N-bis(1,1,2,2,2-pentadeuterioethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMANZCXQSJIPKH-NLBPYYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583737 | |
| Record name | N,N-Bis[(~2~H_5_)ethyl](~2~H_5_)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66688-79-7 | |
| Record name | N,N-Bis[(~2~H_5_)ethyl](~2~H_5_)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl-d15-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



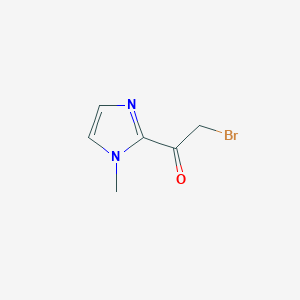

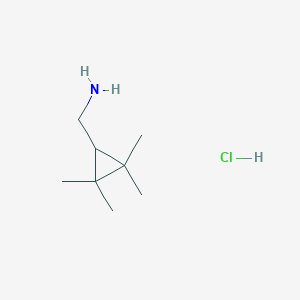
![Tris[(tert-butyl)(3,5-dimethylphenyl)amino] molybdenum(III)](/img/structure/B1602473.png)
![Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-](/img/structure/B1602474.png)


![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)
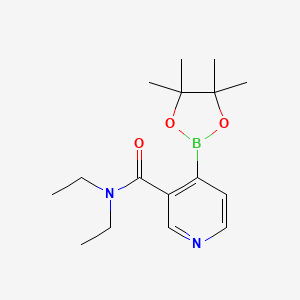
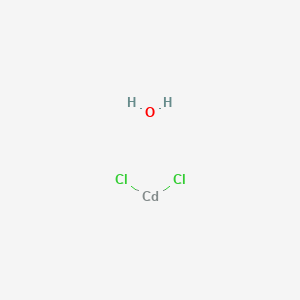

![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)
